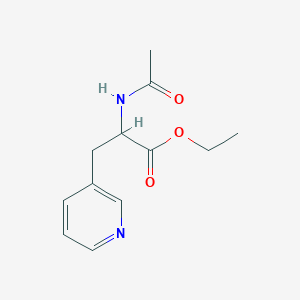









|
REACTION_CXSMILES
|
[OH-].[Na+].[C:3]([NH:6][C:7]([CH2:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)(C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4].Cl>C(O)C.C(OCC)(=O)C>[C:3]([NH:6][CH:7]([CH2:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4] |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
51.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
857 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
22.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 1 hour 30 minutes at a temperature in the region of 20° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled to a temperature in the region of 0° C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
medium is warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
after stirring for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
It is concentrated under reduced pressure (4 kPa) at a temperature in the region of 50° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give a sticky dark-beige solid which
|
|
Type
|
CUSTOM
|
|
Details
|
is dried for 16 hours in an oven under vacuum (0.1 kPa) at a temperature in the region of 50° C
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated to a temperature in the region of 100° C. for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
The dioxane is evaporated off under reduced pressure (2 kPa) at a temperature in the region of 40° C.
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 250 cm3 of water
|
|
Type
|
ADDITION
|
|
Details
|
This solution is neutralized by addition of 4 cm3 of aqueous 10N sodium hydroxide
|
|
Type
|
ADDITION
|
|
Details
|
followed by addition of 750 cm3 of ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of the phases
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic phase is extracted
|
|
Type
|
WASH
|
|
Details
|
the aqueous phase is washed with twice 300 cm3 of ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure (2 kPa) at a temperature in the region of 40° C
|
|
Type
|
CUSTOM
|
|
Details
|
The solid residue obtained
|
|
Type
|
FILTRATION
|
|
Details
|
20 cm3 of heptane and then filtered on a sinter funnel
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)NC(C(=O)OCC)CC=1C=NC=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 27.76 g | |
| YIELD: CALCULATEDPERCENTYIELD | 70.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |